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Compound of Interest

2-(Benzyloxy)ethanamine
Compound Name:
hydrochloride

Cat. No. BO51211

This guide provides a comparative analysis of the spectral data for 2-(Benzyloxy)ethanamine
hydrochloride and two common alternatives, 2-phenylethanamine hydrochloride and N-Boc-
ethanolamine. The guide is intended for researchers, scientists, and drug development
professionals, offering a resource for compound characterization and quality control. The
provided data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

Spectral Data Summary

The following tables summarize the key spectral data for 2-(Benzyloxy)ethanamine
hydrochloride and its alternatives.

Table 1: *H NMR Spectral Data
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Compound Solvent

Chemical Shift (8) in ppm
(Multiplicity, Coupling
Constant J in Hz,
Integration)

2-(Benzyloxy)ethanamine
) DMSO-de
hydrochloride

8.01 (bs, 3H, NHs*), 7.35-7.36
(m, 5H, Ar-H), 4.54 (s, 2H, O-
CHz-Ar), 3.63 (t, J=5.60 Hz,
2H, CH2-0), 3.01 (t, J=5.20
Hz, 2H, CHa2-N)[1]

2-Phenylethanamine CDCls

7.35-7.15 (m, 5H, Ar-H), 2.95
(t, J=6.8 Hz, 2H, CH2z-Ar), 2.75
(t, J=6.8 Hz, 2H, CH2-N), 1.45
(s, 2H, NH2)

N-Boc-ethanolamine CDCIs

5.06 (bs, 1H, NH), 3.67 (t,
J=5.1 Hz, 2H, CH2-0), 3.26 (t,
J=5.1 Hz, 2H, CH2-N), 1.43 (s,
9H, C(CHs)3)[2]

Table 2: 13C NMR Spectral Data

Compound Solvent

Chemical Shift (8) in ppm

2-(Benzyloxy)ethanamine

Data not available in the

) Not Available ]
hydrochloride searched literature.
139.3 (Ar-C), 129.0 (Ar-CH),
2-Phenylethanamine CDCls 128.5 (Ar-CH), 126.3 (Ar-CH),
43.5 (CH2-N), 39.2 (CH2-Ar)
156.2 (C=0), 79.2 (C(CHs3)3),
N-Boc-ethanolamine CDCls 62.5 (CH2-0), 43.1 (CH2-N),

28.4 (C(CHs)3)

Table 3: IR Spectral Data
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Compound Technique

Key Peaks (cm~*) and
Functional Group
Assignments

2-(Benzyloxy)ethanamine
Neat
(Free Base)

3350-3200 (N-H stretch),
3050-3000 (Ar C-H stretch),
2950-2850 (Aliphatic C-H
stretch), 1600, 1495 (Ar C=C
stretch), 1100 (C-O stretch)[3]

2-Phenylethanamine
KBr Pellet
hydrochloride

3000-2800 (N-H* stretch),
3100-3000 (Ar C-H stretch),
2950-2850 (Aliphatic C-H
stretch), 1605, 1500 (Ar C=C
stretch)

N-Boc-ethanolamine Neat

3350 (O-H stretch), 3340 (N-H
stretch), 2975, 2870 (C-H
stretch), 1685 (C=0 stretch,

urethane)

Table 4. Mass Spectrometry Data

Compound lonization Method

Key Fragment lons (m/z)

2-(Benzyloxy)ethanamine

151 (M+), 108, 91 (tropylium

GC-MS _
(Free Base) ion), 77, 44, 30[3]
) 121 (M¥), 92, 91 (tropylium
2-Phenylethanamine EI-MS )
ion), 77, 65, 30
_ 162 [M+H]*, 106 [M-tBu+H]*,
N-Boc-ethanolamine ESI-MS

62, 44

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Actual experimental conditions may vary depending on the specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of
the deuterated solvent (e.g., DMSO-des or CDCIs3) in a standard 5 mm NMR tube.

e Instrument: A 400 MHz NMR spectrometer.

e 1H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence.
The spectral width was set to cover the expected chemical shift range (typically 0-12 ppm). A
sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. A wider
spectral width was used (typically 0-200 ppm). A larger number of scans were necessary due
to the lower natural abundance and sensitivity of the 13C nucleus.

o Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier
transform. The resulting spectra were phase-corrected and the baseline was corrected.
Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Neat (for liquids): A drop of the liquid sample was placed directly on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.

o KBr Pellet (for solids): Approximately 1-2 mg of the solid sample was ground with ~100 mg
of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press.

e Instrument: An FTIR spectrometer equipped with an ATR accessory or a sample holder for
pellets.

o Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet was
recorded. The sample was then scanned over the mid-IR range (typically 4000-400 cm~1). A
number of co-added scans were collected to improve the signal-to-noise ratio.
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o Data Processing: The sample spectrum was ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o GC-MS (for volatile compounds): The sample was dissolved in a volatile solvent and
injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC
separates the components of the sample before they enter the MS.

o ESI-MS (for less volatile or polar compounds): The sample was dissolved in a suitable
solvent (e.g., methanol or acetonitrile) and introduced into the Electrospray lonization
(ESI) source of the mass spectrometer via direct infusion or after separation by Liquid
Chromatography (LC).

e lonization:

o Electron lonization (El): Used in GC-MS, where high-energy electrons bombard the
sample molecules, causing ionization and fragmentation.

o Electrospray lonization (ESI): A soft ionization technique used for LC-MS that generates
protonated or deprotonated molecular ions with minimal fragmentation.

o Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion was measured by a detector, and a mass spectrum
was generated, plotting ion intensity versus m/z.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of
spectral data for an organic compound.
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Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectral Data Comparison: 2-(Benzyloxy)ethanamine
Hydrochloride and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051211#spectral-data-for-2-benzyloxy-ethanamine-
hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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